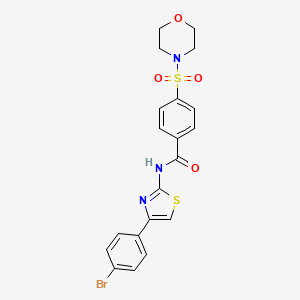

3-(4-异丁基苯基)-1-吗啉-2-丙烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid and it is considered the first of the propionics . The formula of ibuprofen is 2-(4-isobutylphenyl) propionic acid .

Synthesis Analysis

Ibuprofen can be synthesized using different methods, including the Butlerov reaction, Friedel-Crafts acylation, and amination of ketones . The Butlerov reaction is the most common method used to synthesize ibuprofen .

Molecular Structure Analysis

The molecular formula of ibuprofen is C13H18O2 . Its average mass is 206.281 Da and its monoisotopic mass is 206.130676 Da .

Chemical Reactions Analysis

Ibuprofen synthesis incorporates chemicals that are not particularly friendly to the environment . The exchange of these chemicals with more environmentally friendly substitutes has been analyzed .

Physical And Chemical Properties Analysis

Ibuprofen is slightly soluble in water and has poor flow and compaction characteristics owing to its needle-like (acicular) crystalline structure and viscoelastic properties .

科学研究应用

基因功能抑制和胚胎发育

与3-(4-异丁基苯基)-1-吗啉-2-丙烯-1-酮中存在的吗啉基团相关的吗啉寡核苷酸已被用于抑制各种模式生物中胚胎的基因功能。这些研究表明吗啉寡核苷酸提供了一种简单且快速的方法来研究基因功能,突出了它们在发育生物学研究中的潜力 (Heasman, 2002).

结构生物学中的光亲和标记

涉及光反应性基团(如芳基叠氮化物、苯甲酮和重氮甲烷(在结构上与化合物中的苯基团相关))的光亲和标记(PAL)的应用对于研究生物系统的组织至关重要。PAL 已被用于识别潜在的药物靶点、转运过程和配体-受体相互作用的立体化学,证明了其在结构生物学和药物发现中的重要性 (Vodovozova, 2007).

环境归趋和生态毒理学

对烷基酚乙氧基化物 (APE) 及其降解产物(包括壬基酚和辛基酚等烷基酚)的环境归趋的研究突出了人们对其持久性和内分泌干扰能力的担忧。这些发现强调了了解合成化合物对环境的影响和生态毒理学的重要性,这可能与评估 3-(4-异丁基苯基)-1-吗啉-2-丙烯-1-酮的环境方面有关 (Ying, Williams, & Kookana, 2002).

作用机制

Target of Action

The primary target of 3-(4-Isobutylphenyl)-1-morpholino-2-propen-1-one is the cyclooxygenase (COX) enzymes . These enzymes are responsible for the production of prostaglandins, which play a key role in the body’s inflammatory response .

Mode of Action

3-(4-Isobutylphenyl)-1-morpholino-2-propen-1-one acts by inhibiting the COX enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever .

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX enzymes, 3-(4-Isobutylphenyl)-1-morpholino-2-propen-1-one reduces the amount of prostaglandins produced, thereby affecting the downstream effects of this pathway, such as inflammation and pain .

Pharmacokinetics

The pharmacokinetics of 3-(4-Isobutylphenyl)-1-morpholino-2-propen-1-one involve absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly and completely absorbed when given orally . It binds extensively to plasma albumin and is metabolized in the liver . The metabolites are then excreted in the urine .

Result of Action

The molecular and cellular effects of 3-(4-Isobutylphenyl)-1-morpholino-2-propen-1-one’s action include reduced production of prostaglandins and subsequent decrease in inflammation, pain, and fever .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(4-Isobutylphenyl)-1-morpholino-2-propen-1-one. For instance, the compound’s degradation can be influenced by factors such as pH, temperature, and light intensity . Furthermore, the presence of other substances in the environment, such as other drugs or contaminants, can potentially interact with the compound and affect its action .

安全和危害

未来方向

属性

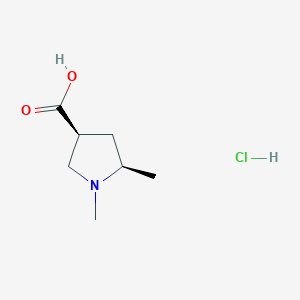

IUPAC Name |

(E)-3-[4-(2-methylpropyl)phenyl]-1-morpholin-4-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-14(2)13-16-5-3-15(4-6-16)7-8-17(19)18-9-11-20-12-10-18/h3-8,14H,9-13H2,1-2H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNLNHUQOBDQTB-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C=CC(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819159 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide](/img/structure/B2580192.png)

![8-Carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2580194.png)

![Ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2580195.png)

![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2580197.png)

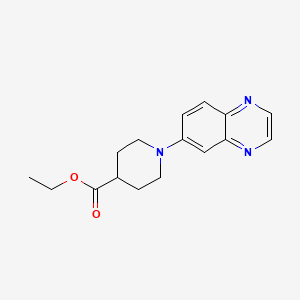

![[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-(3-methylphenyl)methanone](/img/structure/B2580199.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2580202.png)

![Ethyl 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2580203.png)

![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2580205.png)

![Methyl 4-[2-{[(4-chloroanilino)carbonyl]amino}-4-(trifluoromethyl)anilino]butanoate](/img/structure/B2580207.png)